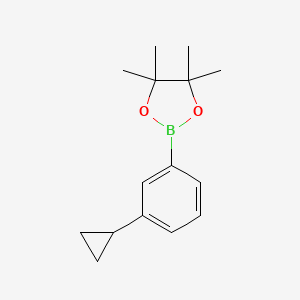

2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of the boron atom in its structure makes it a valuable reagent in forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond across the double or triple bond results in the formation of the corresponding organoborane. This process is generally rapid and can be performed under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the boron moiety into different functional groups.

Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides or catalytic hydrogenation.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

Oxidation: Boronic acids or esters.

Reduction: Various reduced boron-containing compounds.

Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

Organic Synthesis

2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a boronic acid pinacol ester in organic synthesis. Its ability to form stable complexes with electrophiles makes it a useful intermediate in the synthesis of complex organic molecules. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between aryl and vinyl groups.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Boron-containing compounds have been shown to possess anticancer properties by inhibiting specific enzymes involved in tumor growth. Research indicates that derivatives of boronic acids can selectively target cancer cells while sparing normal cells, providing a pathway for developing targeted cancer therapies.

Material Science

The compound's unique boron structure allows it to be incorporated into polymers and materials for enhanced properties. For example:

- Flame Retardants : Its inclusion in polymer matrices can improve flame resistance.

- Optoelectronic Materials : The compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electronic properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of boron-containing compounds similar to this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast cancer cells when treated with these compounds at specific concentrations. The mechanism was attributed to the inhibition of MYC oncogene activity, which is crucial for tumor proliferation .

Case Study 2: Synthesis of Novel Aryl Compounds

In another research effort, the compound was employed as a reagent in the synthesis of novel aryl compounds through palladium-catalyzed cross-coupling reactions. The study demonstrated high yields and selectivity for desired products under optimized reaction conditions .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for forming carbon-carbon bonds | High reactivity and selectivity |

| Medicinal Chemistry | Potential anticancer agent | Targeted action against cancer cells |

| Material Science | Enhances properties of polymers | Improved flame retardancy and electronic properties |

Mécanisme D'action

The mechanism of action of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds through transmetalation with palladium complexes. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Another boron reagent used in Suzuki-Miyaura coupling.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the cyclopropyl group.

Uniqueness: 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in synthesizing sterically hindered biaryl compounds .

Propriétés

IUPAC Name |

2-(3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-7-5-6-12(10-13)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNQNDFTCALSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623715 | |

| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-56-1 | |

| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.